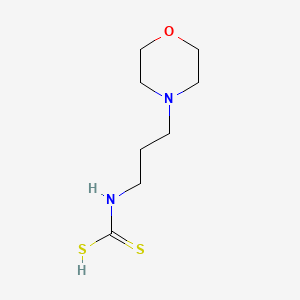
(3-Morpholinopropyl)dithiocarbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Morpholinopropyl)dithiocarbamic acid is an organosulfur compound that belongs to the class of dithiocarbamates. These compounds are characterized by the presence of a dithiocarbamate functional group, which consists of a nitrogen atom bonded to a carbon disulfide group. This compound is known for its ability to form stable complexes with transition metals, making it useful in various applications, including agriculture, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Morpholinopropyl)dithiocarbamic acid typically involves the reaction of morpholine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{Morpholine} + \text{CS}_2 + \text{NaOH} \rightarrow \text{this compound} + \text{Na}_2\text{S} ]
The reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by acidification and subsequent extraction.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
化学反応の分析
Types of Reactions
(3-Morpholinopropyl)dithiocarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiuram disulfides.
Reduction: Reduction reactions can convert the dithiocarbamate group to a thiol group.
Substitution: The dithiocarbamate group can undergo nucleophilic substitution reactions with alkyl halides to form S-alkyl dithiocarbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides like methyl iodide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Thiuram disulfides.
Reduction: Thiol derivatives.
Substitution: S-alkyl dithiocarbamates.
科学的研究の応用
(3-Morpholinopropyl)dithiocarbamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to chelate metal ions and inhibit metalloproteases.
Industry: It is used in the vulcanization of rubber and as a stabilizer in the production of polymers.
作用機序
The mechanism of action of (3-Morpholinopropyl)dithiocarbamic acid involves its ability to chelate metal ions. The dithiocarbamate group forms strong bonds with metal ions, inhibiting the activity of metalloenzymes. This chelation disrupts the normal function of the enzymes, leading to various biological effects. The compound’s ability to form stable complexes with transition metals is key to its mechanism of action.
類似化合物との比較
Similar Compounds
- Ziram (zinc dimethylbisdithiocarbamate)
- Zineb (zinc ethylenebisdithiocarbamate)
- Maneb (manganese ethylenebisdithiocarbamate)
Uniqueness
(3-Morpholinopropyl)dithiocarbamic acid is unique due to its morpholine moiety, which imparts distinct chemical properties compared to other dithiocarbamates. The presence of the morpholine ring enhances its solubility in water and its ability to form stable complexes with a wider range of metal ions. This makes it particularly useful in applications where solubility and stability are critical factors.
特性
CAS番号 |
72259-82-6 |
|---|---|
分子式 |
C8H16N2OS2 |
分子量 |
220.4 g/mol |
IUPAC名 |
3-morpholin-4-ylpropylcarbamodithioic acid |
InChI |
InChI=1S/C8H16N2OS2/c12-8(13)9-2-1-3-10-4-6-11-7-5-10/h1-7H2,(H2,9,12,13) |
InChIキー |
ZEGKIMZVMGGNQI-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCNC(=S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


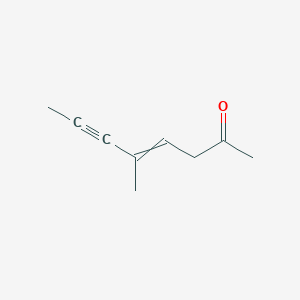
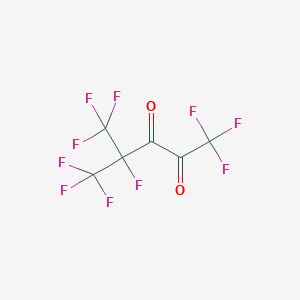
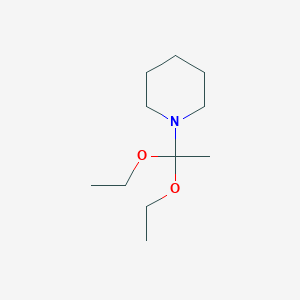
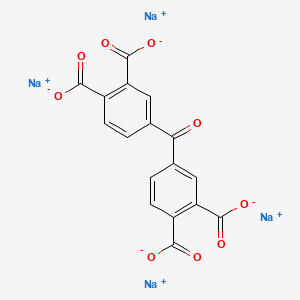

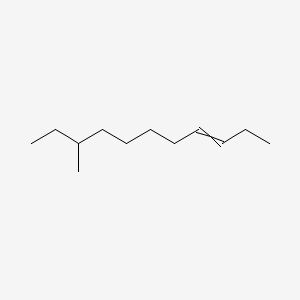
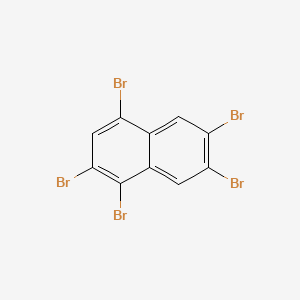
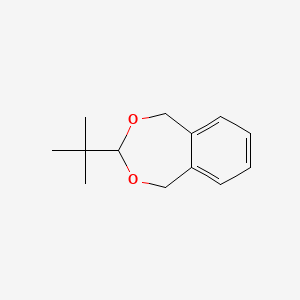

![7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14456598.png)
![4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14456604.png)

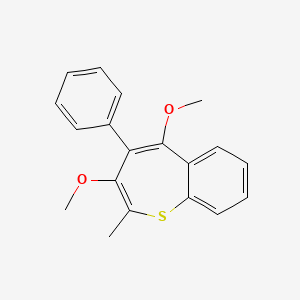
![[Amino(2-chloroanilino)methylidene]propanedinitrile](/img/structure/B14456615.png)
